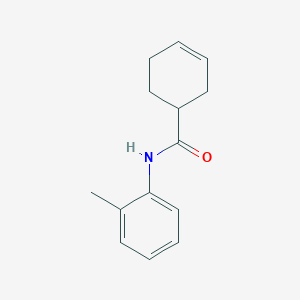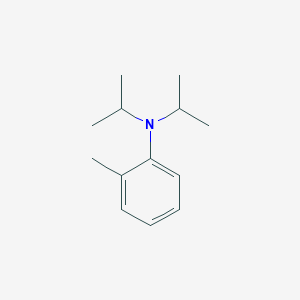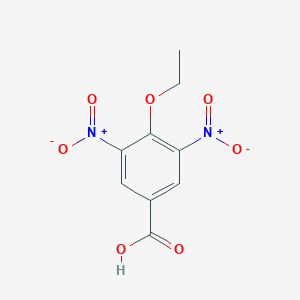
N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been found to have a wide range of effects on the human body.
Wirkmechanismus
N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the body. These receptors are involved in a wide range of physiological processes, including pain sensation, mood regulation, and immune function. When this compound binds to these receptors, it produces a range of effects, including alterations in mood, perception, and cognition.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of effects on the human body, including alterations in mood, perception, and cognition. It has also been found to have analgesic, anti-inflammatory, and anti-emetic properties. However, the long-term effects of this compound on the human body are not well understood, and further research is needed to fully understand its effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide in lab experiments is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This allows researchers to study the effects of cannabinoids on the human body in a more controlled and precise manner. However, one of the limitations of this compound is its potential for abuse and misuse, which can make it difficult to conduct research in certain settings.
Zukünftige Richtungen
There are many potential future directions for research on N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide and other synthetic cannabinoids. One area of interest is the development of new cannabinoid-based drugs for the treatment of various diseases, including cancer, multiple sclerosis, and epilepsy. Another area of interest is the development of new methods for synthesizing and studying synthetic cannabinoids, which could lead to new insights into their mechanisms of action and potential therapeutic applications. Finally, there is a need for further research into the long-term effects of synthetic cannabinoids on the human body, particularly in the context of chronic use and abuse.
Synthesemethoden
N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide is typically synthesized using a multi-step process that involves the condensation of 2-methylphenylacetonitrile with cyclohexanone to form 2-methyl-3-cyclohexen-1-one. This intermediate is then reacted with hydroxylamine to form the oxime, which is then reduced to the amine using lithium aluminum hydride. Finally, the amine is acylated with 3-cyclohexene-1-carboxylic acid chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide has been widely used in scientific research to study the effects of cannabinoids on the human body. It has been found to have a wide range of effects, including analgesic, anti-inflammatory, and anti-emetic properties. It has also been found to have potential therapeutic applications in the treatment of various diseases, including cancer, multiple sclerosis, and epilepsy.
Eigenschaften
Molekularformel |
C14H17NO |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C14H17NO/c1-11-7-5-6-10-13(11)15-14(16)12-8-3-2-4-9-12/h2-3,5-7,10,12H,4,8-9H2,1H3,(H,15,16) |
InChI-Schlüssel |
NKADKNHXAMMVBX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2CCC=CC2 |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2CCC=CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B263457.png)



![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)



